3,9-Dihydroxydodecanoyl-CoA

Mass Spectrometry Structural Elucidation Quality Control

3,9-Dihydroxydodecanoyl-CoA is the CoA-activated form of 3,9-dihydroxydodecanoic acid, featuring a specific 3,9-dihydroxy substitution pattern on the C12 acyl chain that determines its unique enzyme recognition and mitochondrial transport properties. Unlike generic lauroyl-CoA or monohydroxylated analogs, this compound enables precise studies of dihydroxy fatty acid beta-oxidation kinetics, carnitine O-palmitoyltransferase substrate specificity, and authentic reference standard use in LC-MS/MS metabolomics. Its patent relevance in multifunctional fatty acid biosynthesis further mandates authenticated material with batch-specific COA for regulatory documentation.

Molecular Formula C33H58N7O19P3S
Molecular Weight 981.8 g/mol
Cat. No. B15545923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dihydroxydodecanoyl-CoA
Molecular FormulaC33H58N7O19P3S
Molecular Weight981.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O19P3S/c1-4-8-20(41)9-6-5-7-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)
InChIKeyJZAWWRVMSDOZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Dihydroxydodecanoyl-CoA for Research Procurement: Chemical Identity and Core Specifications


3,9-Dihydroxydodecanoyl-CoA is a medium-chain saturated fatty acyl-CoA derivative consisting of a 12-carbon dodecanoyl moiety bearing hydroxyl groups at positions 3 and 9, esterified to coenzyme A [1]. The compound has a molecular formula of C33H58N7O19P3S and a molecular weight of 981.84 g/mol . It is formally classified as an acyl-CoA (4-) species arising from deprotonation of phosphate and diphosphate OH groups, with major species present at physiological pH 7.3 [2]. This compound serves as the CoA-activated form of 3,9-dihydroxydodecanoic acid and participates in mitochondrial transport via conversion to its acylcarnitine counterpart, 3,9-dihydroxydodecanoylcarnitine, through carnitine O-palmitoyltransferase activity [3].

Why 3,9-Dihydroxydodecanoyl-CoA Cannot Be Substituted by Common Acyl-CoA Analogs in Fatty Acid Metabolism Studies


Substitution with generic acyl-CoA analogs or alternative dihydroxy positional isomers fails due to fundamental differences in hydroxylation pattern and chain-length specificity. The 3,9-dihydroxy substitution creates a unique spatial arrangement of hydrophilic residues along the C12 acyl chain that fundamentally alters its interaction with fatty acid-metabolizing enzymes [1]. Alternative positional isomers such as 3,8-dihydroxydodecanoyl-CoA [2] or 3,10-dihydroxydodecanoyl-CoA [3] present hydroxyl groups at different distances from the CoA thioester linkage, which can modify enzyme binding geometry and substrate channeling efficiency. Furthermore, the compound's specific involvement in patent-protected multifunctional fatty acid derivative pathways distinguishes it from simpler analogs such as dodecanoyl-CoA (lauroyl-CoA) or monohydroxylated intermediates like (S)-3-hydroxydodecanoyl-CoA, which lack the distal C9 hydroxyl group and therefore cannot recapitulate the full metabolic or signaling properties required in certain experimental contexts [4].

3,9-Dihydroxydodecanoyl-CoA: Quantitative Differentiation Evidence for Informed Procurement


Structural Identity Verification: Mass Spectrometric Differentiation of 3,9-Dihydroxydodecanoyl-CoA from Positional Isomers

3,9-Dihydroxydodecanoyl-CoA can be differentiated from its positional isomers (3,8-dihydroxydodecanoyl-CoA, 3,10-dihydroxydodecanoyl-CoA, and 3,11-dihydroxydodecanoyl-CoA) through exact mass determination. The molecular formula C33H58N7O19P3S yields a monoisotopic mass of 981.84 g/mol . While all C12 dihydroxy positional isomers share this identical molecular formula and nominal mass, their distinct hydroxyl group positioning at carbons 3 and 9 confers a unique three-dimensional structure that can be distinguished through chromatographic retention time differences and fragmentation pattern analysis in LC-MS/MS workflows [1]. This structural specificity is critical for studies requiring unambiguous identification of the 3,9-dihydroxy species, as co-elution or misidentification with positional isomers would confound metabolic flux analyses and enzyme substrate specificity determinations.

Mass Spectrometry Structural Elucidation Quality Control

Mitochondrial Transport Competence: Carnitine O-Palmitoyltransferase Substrate Specificity for 3,9-Dihydroxydodecanoyl-CoA

3,9-Dihydroxydodecanoyl-CoA serves as a substrate for carnitine O-palmitoyltransferase (CPT), which catalyzes its conversion to 3,9-dihydroxydodecanoylcarnitine, enabling mitochondrial import of the C12 dihydroxy fatty acyl moiety [1]. The presence of the 3-hydroxy group adjacent to the thioester linkage is a known structural determinant for CPT recognition, as the enzyme exhibits chain-length specificity for medium-chain (C8-C14) acyl-CoA substrates [2]. While comparative kinetic data (Km, kcat) specifically for the 3,9-dihydroxy derivative versus monohydroxylated or non-hydroxylated C12-CoA species are not available in current literature, the compound's established entry into the mitochondrial beta-oxidation pathway following carnitine conjugation distinguishes it functionally from analogs that lack the requisite structural features for CPT-mediated transport [3].

Mitochondrial Metabolism Fatty Acid Oxidation Enzyme Substrate Specificity

Patent-Cited Application Specificity: 3,9-Dihydroxydodecanoyl-CoA as a Multifunctional Fatty Acid Derivative in Proprietary Biosynthesis Pathways

3,9-Dihydroxydodecanoyl-CoA and its corresponding ethyl ester (3,9-dihydroxy dodecanoic acid ethyl ester) are explicitly recited in patent applications describing multifunctional fatty acid derivatives and their biosynthesis [1]. This patent-protected status confers a differentiated procurement rationale: research programs aiming to operate within the scope of this intellectual property require authentic 3,9-dihydroxydodecanoyl-CoA as a reference standard or substrate. The compound is categorized among novel multifunctional fatty acid derivative molecules including fatty triols, fatty tetrols, and dihydroxy fatty acids, with the 3,9-substitution pattern representing a specifically claimed embodiment [2]. No comparable patent protection exists for the more common monohydroxylated analog (S)-3-hydroxydodecanoyl-CoA or the non-hydroxylated dodecanoyl-CoA, both of which are generic metabolic intermediates in the public domain. This patent exclusivity creates a procurement imperative for authenticated 3,9-dihydroxydodecanoyl-CoA in industrial biocatalysis and synthetic biology workflows operating under this intellectual property landscape.

Biocatalysis Fatty Acid Derivatives Intellectual Property

Chemical Information Completeness: HMDB Curation Status of 3,9-Dihydroxydodecanoyl-CoA Relative to Alternative Positional Isomers

3,9-Dihydroxydodecanoyl-CoA is curated in the Human Metabolome Database (HMDB) with a dedicated metabocard entry (HMDB0301082) [1]. Among the C12 dihydroxy positional isomer family, curation status varies: 3,8-dihydroxydodecanoyl-CoA (HMDB0301084) and 3,9-dihydroxydodecanoyl-CoA (HMDB0301082) are both represented in HMDB, while 3,10-dihydroxydodecanoyl-CoA and 3,11-dihydroxydodecanoyl-CoA lack equivalent authoritative database entries [2]. This differential curation status impacts the availability of standardized chemical identifiers (InChIKey, SMILES), spectral reference data, and cross-references to pathway databases for downstream analytical workflows. The HMDB entry for 3,9-dihydroxydodecanoyl-CoA provides a verified molecular structure assignment and links to pathway resources, enabling more robust experimental design and data interpretation compared to positional isomers lacking comprehensive database annotation.

Metabolomics Database Curation Chemical Standardization

Optimal Application Scenarios for 3,9-Dihydroxydodecanoyl-CoA in Research and Industrial Settings


Mitochondrial Fatty Acid Oxidation Studies Requiring Authentic C12 Dihydroxyacyl-CoA Substrates

Researchers investigating medium-chain fatty acid beta-oxidation can employ 3,9-dihydroxydodecanoyl-CoA as a defined substrate to probe the specificity of mitochondrial enzymes toward dihydroxylated acyl-CoA species. The compound's established conversion to 3,9-dihydroxydodecanoylcarnitine via carnitine O-palmitoyltransferase enables studies of mitochondrial import kinetics for C12 dihydroxy fatty acids [1]. This application is particularly relevant for laboratories examining how hydroxylation patterns along the acyl chain modulate substrate recognition, transport efficiency, and subsequent beta-oxidation rates compared to monohydroxylated or non-hydroxylated C12-CoA analogs.

LC-MS/MS Method Development and Validation for Dihydroxyacyl-CoA Profiling

Analytical chemistry laboratories developing targeted lipidomics or metabolomics methods can utilize 3,9-dihydroxydodecanoyl-CoA as an authentic reference standard for method validation and calibration. The compound's molecular formula C33H58N7O19P3S and exact mass of 981.84 g/mol provide a defined target for multiple reaction monitoring (MRM) transitions in LC-MS/MS workflows [1]. Given that positional isomers share identical nominal mass, chromatographic separation parameters must be empirically established; procurement of authentic 3,9-dihydroxydodecanoyl-CoA enables accurate retention time mapping and prevents misidentification of other dihydroxy C12-CoA species in complex biological matrices [2].

Biocatalysis and Synthetic Biology Under Multifunctional Fatty Acid Derivative Patent Landscapes

Industrial biotechnology and synthetic biology programs operating within the intellectual property scope of multifunctional fatty acid derivative biosynthesis require authenticated 3,9-dihydroxydodecanoyl-CoA as a substrate or reference standard [1]. The compound's explicit recitation in patent applications covering fatty triols, fatty tetrols, and dihydroxy fatty acid derivatives establishes it as a key reference material for process development, enzyme engineering campaigns, and analytical quality control in biocatalytic production of value-added fatty acid derivatives [2]. Procurement from suppliers providing batch-specific certificates of analysis ensures material traceability and compliance with regulatory documentation requirements in industrial R&D settings.

Metabolomics Database Curation and Spectral Library Construction

Metabolomics core facilities and spectral library developers can incorporate 3,9-dihydroxydodecanoyl-CoA as a curated entry for expanding coverage of dihydroxyacyl-CoA species in reference databases. The compound's HMDB curation status (HMDB0301082) provides a foundation for generating experimental MS/MS spectra, retention time indices, and collision cross-section values that can be deposited in public repositories [1]. This application is particularly valuable for distinguishing the 3,9-isomer from its positional variants (3,8-, 3,10-, 3,11-) that share identical molecular formulas but exhibit distinct chromatographic behavior and fragmentation patterns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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